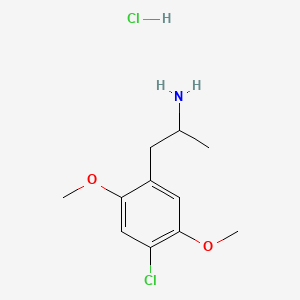

4-Chloro-2,5-dma hydrochloride

説明

4-Chloro-2,5-dimethoxyamphetamine or 2,5-dimethoxy-4-chloroamphetamine or 4-Chloro-2,5-DMA or DOC is a psychedelic hallucinogenic drug of the phenethylamine family . It is an analog of 2,5-DMA which can be found on the illicit drug market . Its physiological and toxicological properties are poorly understood .

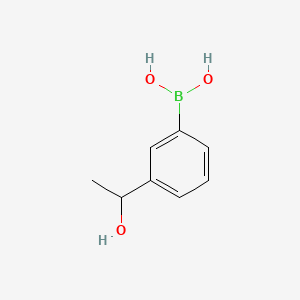

Molecular Structure Analysis

The molecular formula of 4-Chloro-2,5-dma hydrochloride is C11H16ClNO2 • HCl . The average mass is 266.164 Da .科学的研究の応用

Catalytic Applications

4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), a DMAP salt, serves as a recyclable catalyst for acylating inert alcohols and phenols under base-free conditions. The reaction mechanism was investigated, revealing that DMAP·HCl and the acylating reagent form N-acyl-4-(N',N'-dimethylamino)pyridine chloride. This intermediate then releases the acylation product and regenerates the DMAP·HCl catalyst (Liu, Ma, Liu, & Wang, 2014).

Agricultural and Environmental Impact

- The herbicide 2,4-Dichlorophenoxy acetic acid dimethyl amine salt (2,4-D DMA), a related compound, is mainly used against broad-leaf weeds. However, its formulations may contain dioxins, which can disrupt dental development in young rats and potentially impact infant's dental development when passed through mother's milk (Alpöz, Tosun, Eronat, Delen, & Şen, 2001).

- The fate of 2,4-D applied to crops like wheat and potatoes, and its metabolic pathways, were studied to evaluate environmental effects (Hamburg, Puvanesarajah, Burnett, Barnekow, Premkumar, & Smith, 2001).

Health and Safety Measures

- 2,4-D DMA, another related compound, poses challenges in environmental pollution control. A study developed an optimal air pollution control system in the manufacturing process to minimize DMA vapors emission, improving air quality in nearby urban areas (Arsenijević et al., 2008).

Chemical Synthesis and Kinetics

- The synthesis and reaction kinetics of 2-Azido-N,N-dimethylethylamine Hydrochloride (related to 4-Chloro-2,5-dma Hydrochloride) in aqueous solution were examined, providing insights into the efficiency of synthesis processes (Li Gang, 2013).

Analytical Chemistry

- The solubility of similar compounds in various solvents was investigated, providing essential data for chemical processes involving 4-Chloro-2,5-dma Hydrochloride (Liu, Liu, Xu, Zhang, & Zhang, 2019).

Safety And Hazards

The toxicity of DOC is not known, but nausea, chest pains, and vasoconstriction have been reported by some users . In June 2006, four teenagers were admitted to a hospital in Metropolitan Detroit, Michigan after accidentally overdosing DOC .

Relevant Papers The most relevant paper retrieved is titled "Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review" . This review provides an overview of methods for the quantification of 2,5-dimethoxy-amphetamines and -phenethylamines in different biological matrices, both traditional and alternative ones . It highlights the great need for updated comprehensive analytical methods, particularly when analyzing biological matrices, for the search of newly emerging designer drugs .

特性

IUPAC Name |

1-(4-chloro-2,5-dimethoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO2.ClH/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2;/h5-7H,4,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWCUOAJVCUYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1OC)Cl)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679946 | |

| Record name | 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,5-dma hydrochloride | |

CAS RN |

42203-77-0 | |

| Record name | 4-Chloro-2,5-dma hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042203770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOC hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/126UOM158R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

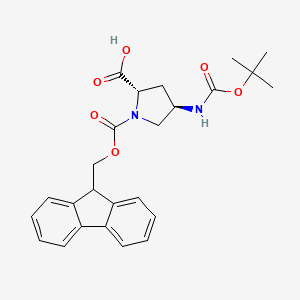

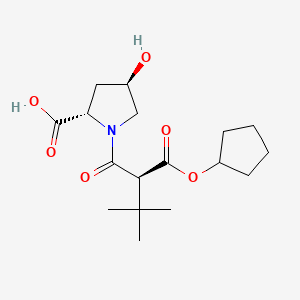

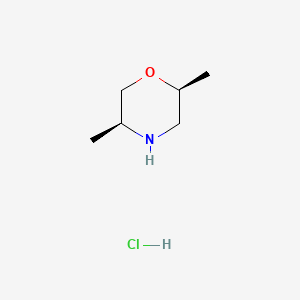

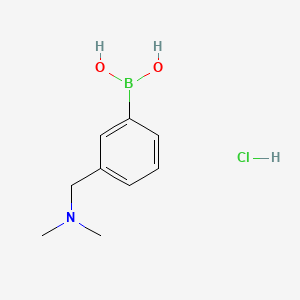

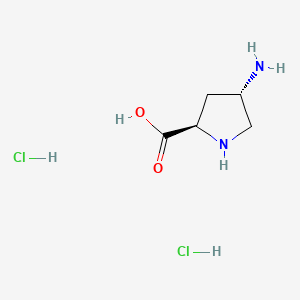

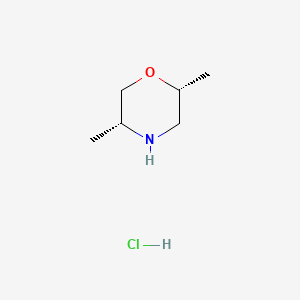

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid](/img/structure/B591595.png)

![(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B591602.png)